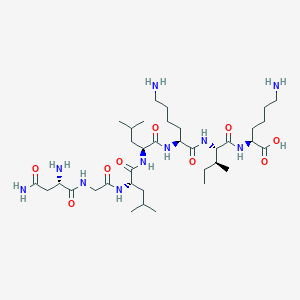
lithium;1,2,4-trifluorobenzene-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,2,4-trifluorobenzene-5-ide is a compound that combines lithium with 1,2,4-trifluorobenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,2,4-trifluorobenzene involves several steps. One common method includes the hydrogenation reduction of 2,4-dinitrofluorobenzene to obtain 2,4-diaminofluorobenzene. This intermediate then undergoes a diazotization reaction with an aqueous solution of fluoroboric acid and sodium nitrite to form a diazonium fluoroborate intermediate. Finally, heating and decomposing this intermediate yields 1,2,4-trifluorobenzene .
Industrial Production Methods
Industrial production methods for 1,2,4-trifluorobenzene typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trifluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and other electrophiles.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to different products.
Common Reagents and Conditions
Halogenation: Using halogens like chlorine or bromine under controlled conditions.
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents like lithium aluminum hydride or hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various halogenated derivatives of 1,2,4-trifluorobenzene .
Wissenschaftliche Forschungsanwendungen
1,2,4-Trifluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,2,4-trifluorobenzene involves its interaction with various molecular targets. For instance, in lithium-ion batteries, it acts as an electrolyte additive, producing a lithium fluoride-rich solid electrolyte interface. This interface enhances the thermal stability and performance of the battery by preventing the formation of hydrogen fluoride, which can damage the cathode .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trifluorobenzene: Another trifluorobenzene isomer with similar applications in lithium-ion batteries.
1,4-Difluorobenzene: A related compound with different fluorine substitution patterns.
Uniqueness
1,2,4-Trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and specific chemical interactions .
Eigenschaften
CAS-Nummer |
631899-54-2 |
|---|---|
Molekularformel |
C6H2F3Li |
Molekulargewicht |
138.0 g/mol |
IUPAC-Name |
lithium;1,2,4-trifluorobenzene-5-ide |
InChI |
InChI=1S/C6H2F3.Li/c7-4-1-2-5(8)6(9)3-4;/h2-3H;/q-1;+1 |
InChI-Schlüssel |
XUXZGIJESKIUSD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=[C-]C(=CC(=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)




![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)

![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)

![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
